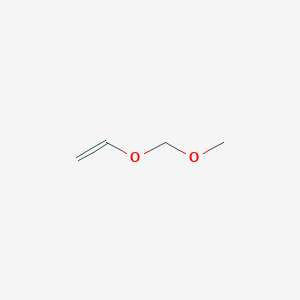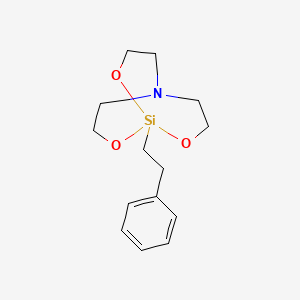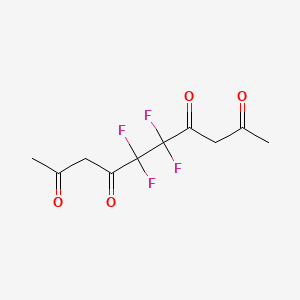
Cadmium, bis(trimethylsilyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium, bis(trimethylsilyl)methyl)- is an organometallic compound with the molecular formula C₈H₂₂CdSi₂. This compound is characterized by the presence of cadmium bonded to two trimethylsilyl groups and a methyl group. It is primarily used in various chemical reactions and has applications in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cadmium, bis(trimethylsilyl)methyl)- typically involves the reaction of cadmium chloride with lithium bis(trimethylsilyl)methyl in an inert atmosphere. The reaction is carried out in a non-polar solvent such as hexane or toluene. The general reaction is as follows:
CdCl2+2LiCH2SiMe3→Cd(CH2SiMe3)2+2LiCl
The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production methods for cadmium, bis(trimethylsilyl)methyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium, bis(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and other products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens or other organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Oxidation: Cadmium oxide and trimethylsilanol.
Substitution: Various organocadmium compounds.
Reduction: Cadmium metal and trimethylsilane.
Aplicaciones Científicas De Investigación
Cadmium, bis(trimethylsilyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organocadmium compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which cadmium, bis(trimethylsilyl)methyl)- exerts its effects involves the interaction of the cadmium ion with various molecular targets. Cadmium can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The pathways involved include the activation of stress response proteins and the inhibition of DNA repair mechanisms.
Comparación Con Compuestos Similares
- Cadmium, bis(trimethylsilyl)amide
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
Comparison: Cadmium, bis(trimethylsilyl)methyl)- is unique due to the presence of the cadmium ion, which imparts distinct chemical and physical properties compared to other bis(trimethylsilyl) compounds. Its reactivity and applications differ significantly from those of lithium and sodium analogs, making it valuable in specific research and industrial contexts.
Propiedades
Número CAS |
63835-91-6 |
|---|---|
Fórmula molecular |
C8H22CdSi2 |
Peso molecular |
286.84 g/mol |
Nombre IUPAC |
cadmium(2+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/2C4H11Si.Cd/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
Clave InChI |
MTUYBLCSWNVJRF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)



![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)



